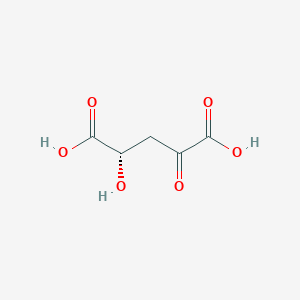
L-4-hydroxy-2-oxoglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-4-hydroxy-2-oxoglutaric acid is an optically active form of 4-hydroxy-2-oxoglutaric acid having L-configuration.
Applications De Recherche Scientifique
Biochemical Synthesis and Enzymatic Activities
L-4-hydroxy-2-oxoglutaric acid (2-oxoglutaric acid) plays a crucial role in the selective and efficient hydroxylation of amino acids. Jing et al. (2019) explored the use of a 2-oxoglutarate-dependent dioxygenase from Kutzneria albida for hydroxylating free amino acids, highlighting its potential in food and pharmaceutical industries (Jing et al., 2019). Similarly, Chen et al. (2007) synthesized novel compounds including 4-Ar-2-oxo-glutaric acids, showcasing their mild inhibitory effects on certain biochemical reactions (Chen et al., 2007).
Influence on Bone and Cartilage Development
2-Oxoglutaric acid demonstrates significant effects on bone and cartilage development. Dobrowolski et al. (2013) and Tomaszewska et al. (2015) conducted studies revealing that dietary supplementation with 2-oxoglutaric acid influences the growth and development of cartilage and bone in animal models (Dobrowolski et al., 2013); (Tomaszewska et al., 2015).
Diagnostic and Therapeutic Relevance in Metabolic Disorders
2-Oxoglutaric acid is vital in diagnosing and managing certain metabolic disorders. Baskar et al. (2021) reported on its importance in the context of L-2 hydroxy glutaric aciduria, a neurometabolic disorder, underlining the necessity for targeted genetic analysis (Baskar et al., 2021).
Role in Regulatory Metabolic Pathways
The compound is a key intermediate in metabolic pathways, notably the tricarboxylic acid (TCA) cycle, and regulates various biochemical processes. Huergo and Dixon (2015) highlighted its role as a master regulator metabolite, emphasizing its influence on cellular nutritional status (Huergo & Dixon, 2015).
Biotransformation Applications
Rustoy et al. (2008) utilized Rhodotorula minuta whole cells for the biotransformation of dialkyl esters of 2-oxoglutaric acid, demonstrating its potential in enantioselective reduction and synthesis processes (Rustoy et al., 2008).
Environmental and Atmospheric Chemistry
Frosch et al. (2010) explored the thermodynamic properties of 2-oxoglutaric acid, revealing its role in cloud condensation and atmospheric chemistry (Frosch et al., 2010).
Biocatalysis in Chemical Synthesis
Xu et al. (2020) showcased the use of 2-oxoglutaric acid in biocatalytic cascades, emphasizing its significance in the synthesis of important precursor compounds for herbicides (Xu et al., 2020).
Therapeutic Research
Boy et al. (2017) provided recommendations for managing glutaric aciduria type I, a metabolic disease linked to 2-oxoglutaric acid pathway dysfunction (Boy et al., 2017).
Propriétés
Formule moléculaire |
C5H6O6 |
|---|---|
Poids moléculaire |
162.1 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1 |
Clé InChI |
WXSKVKPSMAHCSG-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




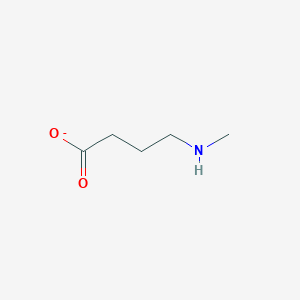

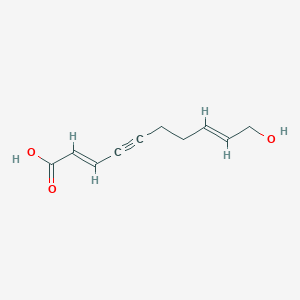


![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)

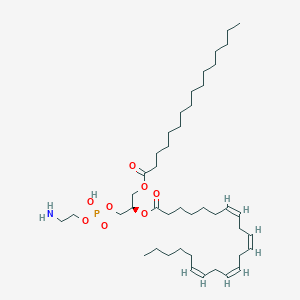
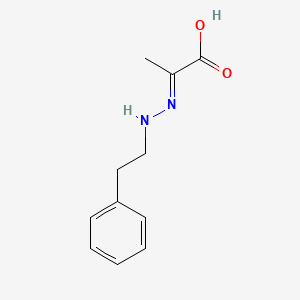
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)